molecular formula C60H79N19O13S2 B10846529 Ac-YR[CEHdFRWC]-NH2

Ac-YR[CEHdFRWC]-NH2

Cat. No.: B10846529
M. Wt: 1338.5 g/mol
InChI Key: FEKXKTLLBDRSQH-XVRHLUALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-YR[CEHdFRWC]-NH2 is a cyclic peptide designed as a potent agonist of melanocortin receptor 4 (MC4R), a G protein-coupled receptor critical in regulating energy homeostasis and appetite . Structurally, it incorporates D-amino acids (e.g., D-Phe) and a disulfide bridge formed by cysteine residues, enhancing metabolic stability and receptor binding specificity . Pharmacological studies demonstrate its high potency, with an EC50 of 0.28 nM for cAMP release in HEK293 cells expressing human MC4R . This compound is a key candidate for investigating metabolic disorders such as obesity and cachexia.

Properties

Molecular Formula

C60H79N19O13S2

Molecular Weight

1338.5 g/mol

IUPAC Name

3-[(4S,7R,10S,13S,16S,19R,22S)-22-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid

InChI

InChI=1S/C60H79N19O13S2/c1-32(80)71-43(24-34-15-17-37(81)18-16-34)54(88)72-41(14-8-22-68-60(64)65)52(86)79-48-30-94-93-29-47(50(61)84)78-56(90)45(25-35-27-69-39-12-6-5-11-38(35)39)76-51(85)40(13-7-21-67-59(62)63)73-55(89)44(23-33-9-3-2-4-10-33)75-57(91)46(26-36-28-66-31-70-36)77-53(87)42(74-58(48)92)19-20-49(82)83/h2-6,9-12,15-18,27-28,31,40-48,69,81H,7-8,13-14,19-26,29-30H2,1H3,(H2,61,84)(H,66,70)(H,71,80)(H,72,88)(H,73,89)(H,74,92)(H,75,91)(H,76,85)(H,77,87)(H,78,90)(H,79,86)(H,82,83)(H4,62,63,67)(H4,64,65,68)/t40-,41-,42+,43-,44-,45+,46-,47+,48+/m0/s1

InChI Key

FEKXKTLLBDRSQH-XVRHLUALSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]2CSSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CCC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-YR[CEHdFRWC]-NH2 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin support.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Removal of protecting groups from the amino acids after each coupling step.

    Cyclization: Formation of a cyclic structure through disulfide bond formation between cysteine residues.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ac-YR[CEHdFRWC]-NH2 can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds to yield free thiol groups.

    Substitution: Replacement of specific amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of specific amino acid derivatives during SPPS.

Major Products Formed

    Oxidation: Cyclic peptides with disulfide bonds.

    Reduction: Linear peptides with free thiol groups.

    Substitution: Modified peptides with altered sequences.

Scientific Research Applications

Ac-YR[CEHdFRWC]-NH2 has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in cellular signaling and protein-protein interactions.

    Medicine: Explored as a potential therapeutic agent for conditions like obesity and metabolic disorders due to its activity on melanocortin receptors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Ac-YR[CEHdFRWC]-NH2 involves its interaction with specific molecular targets, such as melanocortin receptors. The peptide binds to these receptors, triggering a cascade of intracellular signaling pathways that regulate various physiological processes, including energy balance and appetite control. The cyclic structure of the peptide enhances its binding affinity and stability, making it a potent agonist for these receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs Targeting MC4R

Ac-YR[CEHdFRWC]-NH2 belongs to a series of MC4R-targeting peptides with systematic modifications to optimize activity. Key analogs include:

Compound Name Modifications EC50/IC50 (MC4R) Selectivity Notes Reference
This compound Core structure with D-Phe 0.28 nM (EC50) High MC4R agonist potency
Ac-YCit[CEHdFRWC]-NH2 Arg → Citrulline (neutral charge) N/A Reduced binding affinity*
Ac-YR[CEH(pCl-dF)RWC]-NH2 D-Phe with para-Cl substitution N/A Enhanced hydrophobic interactions*
Ac-YRC(Me)EHdFRWC(Me)NH2 Methylated cysteine residues N/A Improved metabolic stability*
Ac-YR[CEHdFRWC]SPPKD-NH2 Extended C-terminal sequence N/A Altered conformational dynamics*
TCMCB07 (Mifomelatide) Linear peptide antagonist 13.58 nM (IC50) Broad MC1R/MC3R/MC4R/MC5R antagonism

Notes:

  • Citrulline substitution (Ac-YCit[CEHdFRWC]-NH2) likely reduces MC4R binding due to loss of arginine’s positive charge, critical for receptor interaction .
  • Para-Cl-D-Phe (Ac-YR[CEH(pCl-dF)RWC]-NH2) may enhance receptor affinity via hydrophobic interactions with MC4R’s binding pocket .
  • Methylation (Ac-YRC(Me)EHdFRWC(Me)NH2) increases resistance to proteolytic degradation, a common strategy in peptide drug design .
  • TCMCB07 , a linear peptide antagonist, exhibits lower MC4R potency (IC50 = 13.58 nM) and broader receptor cross-reactivity compared to this compound .

Pharmacokinetic and Functional Comparisons

  • Cyclic vs. Linear Structures : Cyclization in this compound confers superior stability over linear analogs like TCMCB07, which lacks disulfide bridges .
  • D-Amino Acids: Incorporation of D-Phe (vs. L-Phe in Ac-YRMEHdFRWG-NH2) prevents rapid enzymatic cleavage, extending plasma half-life .
  • Receptor Selectivity : this compound shows >100-fold selectivity for MC4R over MC1R/MC3R/MC5R, unlike TCMCB07, which antagonizes all four receptors .

Comparison with Non-MC4R Peptides

While structurally unrelated to amyloid-targeting peptides (e.g., FEFEFKFK-OH) or NOP receptor ligands (e.g., Ac-RYYRWK-NH2), this compound shares design principles such as cyclization and D-amino acid incorporation to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.